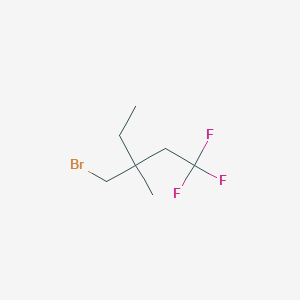
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1,1,1-trifluoropentane with bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane (DCM) to yield the desired product . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pentanes with various functional groups replacing the bromomethyl group.
Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is 3-methyl-1,1,1-trifluoro-3-methylpentane.
Scientific Research Applications
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups or labels into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Iodomethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Hydroxymethyl)-1,1,1-trifluoro-3-methylpentane
Uniqueness
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H12BrF3 |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
InChI Key |
LDXOBFRWIUDPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


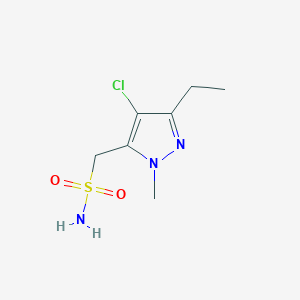
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)


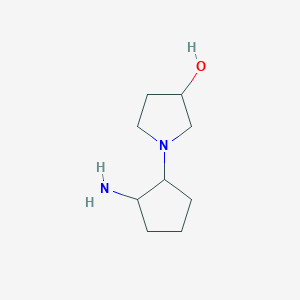

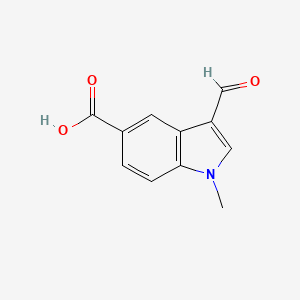
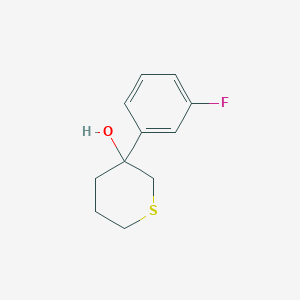

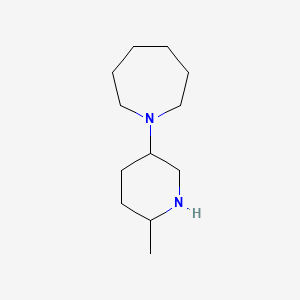


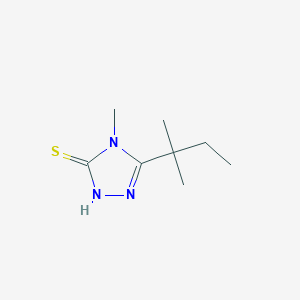
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
